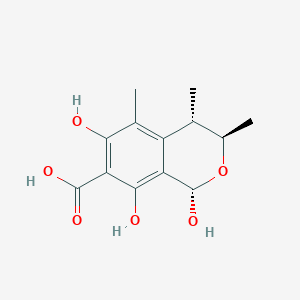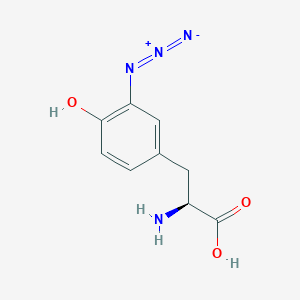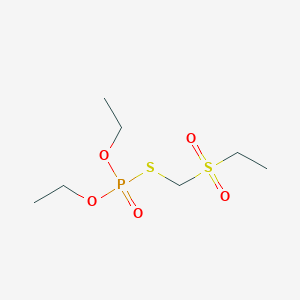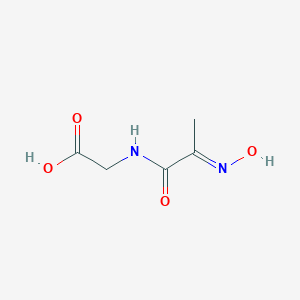![molecular formula C8H8N2O B136801 Furo[2,3-c]pyridin-2-ylmethanamine CAS No. 153863-91-3](/img/structure/B136801.png)
Furo[2,3-c]pyridin-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-c]pyridin-2-ylmethanamine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties, including potential anticancer activity . The unique structure of furo[2,3-c]pyridine-2-methanamine allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-c]pyridine-2-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of furo[2,3-c]pyridine-2-methanamine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-c]pyridin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-2-carboxylic acid, while reduction may produce furo[2,3-c]pyridine-2-methanol .
Scientific Research Applications
Furo[2,3-c]pyridin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential anticancer properties, it is investigated for use in cancer therapy.
Industry: It is utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which furo[2,3-c]pyridine-2-methanamine exerts its effects involves the interaction with specific molecular targets. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Thieno[2,3-c]pyridine
- Pyridine-2(H)-one
Comparison: Furo[2,3-c]pyridin-2-ylmethanamine is unique due to its specific ring fusion and functional groups, which confer distinct biological activities. Compared to furo[2,3-b]pyridine, it exhibits different binding affinities and selectivity towards biological targets. Thieno[2,3-c]pyridine, on the other hand, is often used as a kinase inhibitor but has a different reactivity profile .
Properties
CAS No. |
153863-91-3 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[2,3-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H,4,9H2 |
InChI Key |
HXSLUROWWQKZJQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(O2)CN |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)CN |
Synonyms |
Furo[2,3-c]pyridine-2-methanamine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


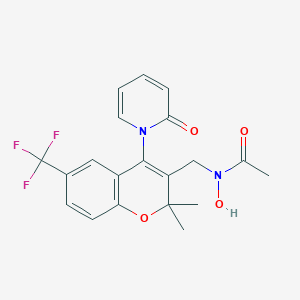
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)
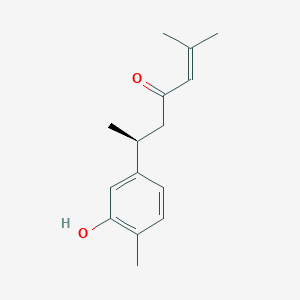
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)

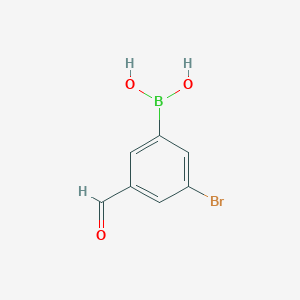
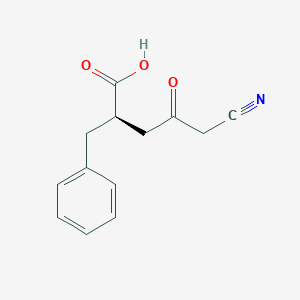
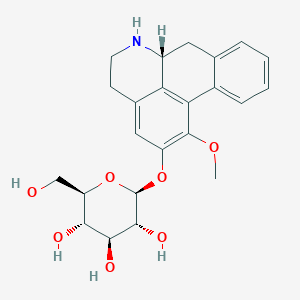
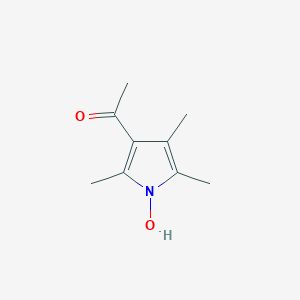
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
